molecular formula C13H18BBrO2 B042421 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 138500-85-3

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B042421
CAS No.: 138500-85-3
M. Wt: 297 g/mol
InChI Key: CBUOGMOTDGNEAW-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-(Bromomethyl)benzeneboronic acid pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki-Miyaura (SM) cross-coupling reactions .

Mode of Action

The compound acts as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with the electrophilic organic groups . In transmetalation, the organoboron compound transfers the organic group from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling pathway, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This pathway allows the formation of complex organic compounds from simpler ones, contributing to the synthesis of various pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis is influenced by the substituents in the aromatic ring and the ph of the environment .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . This is crucial in the field of organic synthesis, particularly in the creation of new drugs and materials .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as temperature, pH, and the presence of other reagents . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Additionally, the compound should be stored in a dark place, sealed, and dry to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(bromomethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)phenylboronic Acid: Similar in structure but lacks the dioxaborolane moiety.

    2-(Bromomethyl)phenylboronic Acid: Similar but with the bromomethyl group in a different position on the phenyl ring.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar but without the bromomethyl group.

Uniqueness

The uniqueness of 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a bromomethyl group and a dioxaborolane moiety, which provides versatility in various chemical reactions. This dual functionality allows it to participate in both nucleophilic substitution and coupling reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUOGMOTDGNEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395701
Record name 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138500-85-3
Record name 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(Bromomethyl)benzeneboronic acid pinacol ester contribute to the detection of hydrogen peroxide in the fluorescent probe described in the research?

A1: In the probe described in the research paper [], 4-(Bromomethyl)benzeneboronic acid pinacol ester acts as the sensing unit. It is attached to an IR-780 hemicyanine fluorophore. When the probe encounters hydrogen peroxide, the phenylboronic acid pinacol ester undergoes oxidation. This reaction cleaves the bond between the sensing unit and the fluorophore, releasing the IR-780 hemicyanine (referred to as fluorophore 2 in the paper). The release of the fluorophore triggers a change in fluorescence, allowing for the detection of hydrogen peroxide. []

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